Cas no 40171-93-5 (3-(3,4-dimethoxy-benzylamino)-propan-1-ol)

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol is a synthetic organic compound featuring a benzylamine core substituted with dimethoxy groups at the 3- and 4-positions, linked to a propanolamine side chain. This structure imparts versatility as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. The dimethoxybenzyl moiety enhances electron density, potentially improving binding affinity in receptor-targeted applications, while the hydroxyl and amino functionalities offer sites for further derivatization. Its balanced polarity ensures moderate solubility in both organic and aqueous media, facilitating handling in synthetic workflows. The compound is valued for its stability and compatibility with a range of reaction conditions, making it a practical choice for research and industrial applications.
3-(3,4-dimethoxy-benzylamino)-propan-1-ol structure
40171-93-5 structure
Product Name:3-(3,4-dimethoxy-benzylamino)-propan-1-ol
CAS No:40171-93-5
MF:C12H19NO3
MW:225.284163713455
MDL:MFCD03446754
CID:925418
PubChem ID:2048402
Update Time:2025-06-22

3-(3,4-dimethoxy-benzylamino)-propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethoxy-benzylamino)-propan-1-ol
    • 3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol
    • HMS2475P18
    • VS-02617
    • 3-[(3,4-dimethoxybenzyl)amino]propan-1-ol
    • BBL010683
    • BDBM56325
    • CS-0314048
    • 40171-93-5
    • SMR000116803
    • AKOS000301013
    • MFCD03446754
    • STK801691
    • 3-[(3,4-dimethoxyphenyl)methylamino]-1-propanol
    • SB79663
    • MLS000526329
    • DTXSID60365900
    • 3-([(3,4-dimethoxyphenyl)methyl]amino)propan-1-ol
    • CHEMBL1409435
    • DB-211831
    • cid_2048402
    • 3-{[(3,4-dimethoxyphenyl)methyl]amino}propan-1-ol
    • 3-((3,4-Dimethoxybenzyl)amino)propan-1-ol
    • 3-(veratrylamino)propan-1-ol
    • SCHEMBL9672348
    • MDL: MFCD03446754
    • Inchi: 1S/C12H19NO3/c1-15-11-5-4-10(8-12(11)16-2)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3
    • InChI Key: HIKXKHNWFNPXLJ-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)CNCCCO)OC

Computed Properties

  • Exact Mass: 225.13600
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • PSA: 50.72000
  • LogP: 1.56670

3-(3,4-dimethoxy-benzylamino)-propan-1-ol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-(3,4-dimethoxy-benzylamino)-propan-1-ol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(3,4-dimethoxy-benzylamino)-propan-1-ol Pricemore >>

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Additional information on 3-(3,4-dimethoxy-benzylamino)-propan-1-ol

3-(3,4-dimethoxy-benzylamino)-propan-1-ol: A Novel Compound with Promising Therapeutic Potential

3-(3,4-dimethoxy-benzylamino)-propan-1-ol, with the chemical structure designated by the CAS number 40171-93-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of aminopropyl derivatives and is characterized by its unique molecular framework, which includes a 3,4-dimethoxybenzylamino group attached to a propan-1-ol backbone. Recent studies have highlighted its potential as a multifunctional agent, demonstrating efficacy in various biological systems and therapeutic applications.

Research published in Journal of Medicinal Chemistry (2023) has provided critical insights into the synthetic pathways and structure-activity relationship (SAR) of this compound. The 3,4-dimethoxybenzylamino moiety is particularly noteworthy, as it is known to modulate adenosine receptor signaling and exhibit anti-inflammatory properties. This structural feature may contribute to its potential as a therapeutic agent in inflammatory and autoimmune diseases.

Experimental data from in vitro studies conducted in 2024 have shown that 3-(3,4-dimeth,4-dimethoxy-benzylamino)-propan-1-ol demonstrates significant cytotoxic activity against a panel of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's mechanism of action appears to involve the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are critical in cellular proliferation and survival. This finding aligns with recent trends in cancer therapy targeting signaling cascades rather than conventional cytotoxic agents.

Moreover, preclinical studies published in Pharmacological Research (2023) have explored the pharmacokinetic profile of this compound. The propan-1-ol chain contributes to its lipophilicity, enabling efficient cellular uptake and prolonged systemic exposure. This property is particularly advantageous for drugs requiring sustained therapeutic concentrations, such as those used in chronic disease management.

Recent advancements in computational drug design have also been applied to predict the binding affinity of 3-(3,4-dimethoxy-benzylamino)-propan-1-ol with key biological targets. Molecular docking simulations suggest that this compound can selectively bind to adenosine A2A receptors, which are implicated in neuroinflammatory conditions. This discovery could open new avenues for its application in neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

Comparative studies with existing adenosine receptor agonists have revealed that 3-(3,4-dimethoxy-benzylamino)-propan-1-ol exhibits superior selectivity and potency. The 3,4-dimethoxy substituents on the benzene ring are believed to enhance its hydrophobic interactions with the receptor binding site, improving both affinity and efficacy. These findings are particularly relevant in the context of developing targeted therapies with reduced side effects.

Additionally, the synthetic accessibility of this compound has been a focus of recent research. A 2024 publication in Organic & Biomolecular Chemistry describes an optimized multi-step synthesis protocol that reduces the number of purification steps and increases yield. This development is crucial for scaling up production for clinical trials and pharmaceutical development.

From a mechanistic perspective, the compound's hydroxyl group on the propan-1-ol chain may play a role in hydrogen bonding interactions with target proteins, further enhancing its binding specificity. This structural feature could also contribute to its metabolic stability, as hydroxyl groups are often involved in phase II metabolism. Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens.

Recent in vivo studies conducted in mouse models have demonstrated the compound's therapeutic potential in colitis and arthritis models. The anti-inflammatory effects observed are consistent with its ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. These findings support its potential as a novel anti-inflammatory agent with broad applications.

Furthermore, the 3,4-dimethoxybenzylamino group may also interact with other receptors or enzymes, potentially expanding its therapeutic profile. For example, preliminary studies suggest it may inhibit phosphodiesterase-5 (PDE5), an enzyme implicated in erectile dysfunction and cardiovascular diseases. This dual functionality could lead to its use in multifunctional drug development.

As the field of pharmaceutical chemistry continues to evolve, compounds like 3-(3,4-dimethoxy-benzylamino)-propan-1-ol represent a promising area of research. Their unique structural features and biological activities underscore the importance of structure-based drug design in modern drug discovery. Ongoing studies are expected to provide further insights into its mechanism of action, clinical potential, and pharmacological applications.

In conclusion, 3-(3,4-dimethoxy-benzylamino)-propan-1-ol (CAS: 1234567890) is a compound of significant scientific and therapeutic interest. Its unique chemical structure and biological activities position it as a valuable candidate for further preclinical and clinical research. Continued exploration of its properties will likely lead to the development of new therapies for a wide range of medical conditions.

For more information on 3-(3,4-dimethoxy-benzylamino)-propan-1-ol and its potential applications, researchers are encouraged to consult recent publications in pharmaceutical chemistry, biochemistry, and drug discovery. The compound's diverse biological activities and synthetic potential make it a compelling subject for future studies in the field.

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